
2,2-Dimethylpropyl methanesulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpropyl methanesulfinate is an organic compound with the molecular formula C6H14O2S. It is a sulfinate ester, which is a class of organosulfur compounds. This compound is known for its unique structural features, including a branched alkyl group attached to a methanesulfinate moiety. The presence of the 2,2-dimethylpropyl group imparts specific chemical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl methanesulfinate typically involves the reaction of 2,2-dimethylpropanol with methanesulfinyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,2-Dimethylpropanol+Methanesulfinyl chloride→2,2-Dimethylpropyl methanesulfinate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反应分析
Types of Reactions
2,2-Dimethylpropyl methanesulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfinate group to a thiol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfinate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Various substituted products depending on the nucleophile used
科学研究应用
2,2-Dimethylpropyl methanesulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the methanesulfinate group into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dimethylpropyl methanesulfinate involves the cleavage of the alkyl-oxygen bond in the sulfinate ester. This cleavage can lead to the formation of reactive intermediates that can interact with various molecular targets. The specific pathways and targets depend on the reaction conditions and the presence of other reagents.
相似化合物的比较
Similar Compounds
- 2,2-Dimethylpropyl methanesulfonate
- 2,2-Dimethylpropyl sulfinate
- 2,2-Dimethylpropyl sulfonate
Uniqueness
2,2-Dimethylpropyl methanesulfinate is unique due to its specific structural features, which impart distinct reactivity and chemical properties. The presence of the methanesulfinate group allows for specific types of chemical transformations that are not possible with other similar compounds.
属性
CAS 编号 |
31401-20-4 |
|---|---|
分子式 |
C6H14O2S |
分子量 |
150.24 g/mol |
IUPAC 名称 |
2,2-dimethylpropyl methanesulfinate |
InChI |
InChI=1S/C6H14O2S/c1-6(2,3)5-8-9(4)7/h5H2,1-4H3 |
InChI 键 |
GSBGJESRYYSADP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)COS(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



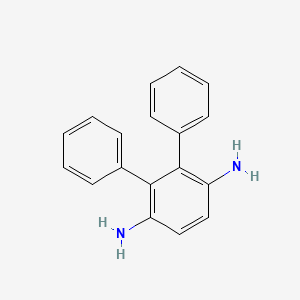
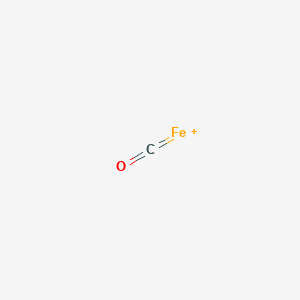
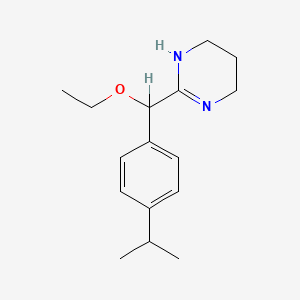
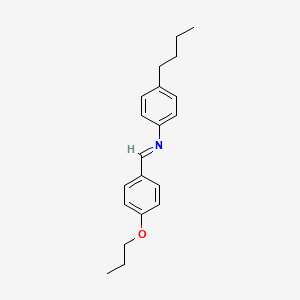
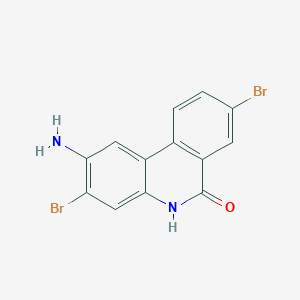
![Diethyl {2-[(trimethylsilyl)oxy]butan-2-yl}phosphonate](/img/structure/B14683078.png)
![5-Methyldibenzo[j,lmn]phenanthridine](/img/structure/B14683082.png)
![Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-](/img/structure/B14683085.png)
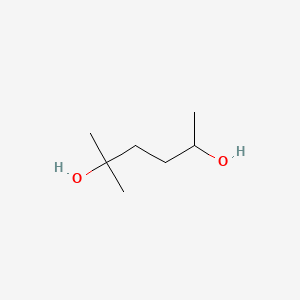

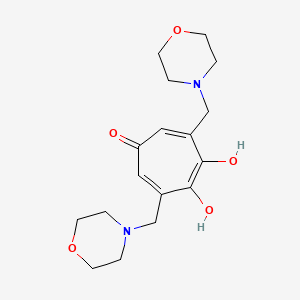
![1H-Pyrido[4,3-b]indole, 2-benzyl-8-fluoro-2,3,4,5-tetrahydro-](/img/structure/B14683099.png)

